2-(2-Naphthyl)-2-oxoethyl 1-naphthoate
Description
2-(2-Naphthyl)-2-oxoethyl 1-naphthoate is a naphthalene-derived ester compound featuring a 2-naphthyl group attached to a ketone-oxygenated ethyl backbone, esterified with 1-naphthoic acid. Naphthoate esters are critical in pharmaceutical and materials science due to their aromatic stacking capabilities, thermal stability, and biological activity . For instance, methyl 1-bromo-2-naphthoate is utilized in catalysis and drug design (e.g., adapalene) , while adamantane-based esters exhibit antioxidant and anti-inflammatory properties .
Properties
Molecular Formula |
C23H16O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H16O3/c24-22(19-13-12-16-6-1-2-8-18(16)14-19)15-26-23(25)21-11-5-9-17-7-3-4-10-20(17)21/h1-14H,15H2 |
InChI Key |
RICVZOLAQDIJLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
- 2-(4-Chlorophenyl)-2-oxoethyl 1-naphthoate () : This analog replaces the 2-naphthyl group with a 4-chlorophenyl moiety. X-ray crystallography reveals a dihedral angle of 77.16° between the aromatic planes, with C–H⋯O interactions forming undulating sheets . In contrast, the 2-naphthyl group in the target compound may induce greater steric hindrance, altering the dihedral angle and packing efficiency.
- Adamantane-Based Esters () : Compounds like 2-(adamantan-1-yl)-2-oxoethyl benzoates adopt synclinal conformations with head-to-tail molecular packing. The rigid adamantane moiety enhances thermal stability but reduces aromatic conjugation compared to the target compound’s naphthyl groups .
Physicochemical Properties
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